molecular formula C15H21N3S B5659476 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione

8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B5659476
M. Wt: 275.4 g/mol
InChI Key: QKZOYHNBCBYHGR-UHFFFAOYSA-N
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Description

8-ethyl-2-phenyl-1,2,4-triazaspiro[45]decane-3-thione is a heterocyclic compound characterized by a spiro linkage, which is a unique structural feature where two rings are connected through a single atom

Properties

IUPAC Name

8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3S/c1-2-12-8-10-15(11-9-12)16-14(19)18(17-15)13-6-4-3-5-7-13/h3-7,12,17H,2,8-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZOYHNBCBYHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a carbonyl compound, followed by the introduction of the thione group. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-triazaspiro[4.5]decane-2,4-dione: Shares a similar spiro structure but with different functional groups.

    N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]-2-naphthalenecarboxamide: Another triazaspiro compound with distinct substituents.

    1-phenyl-8-[1-(p-chlorophenyl)ethyl]-1,3,8-triazaspiro[4.5]decan-4-one: Similar core structure with variations in the phenyl and ethyl groups.

Uniqueness

8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific combination of functional groups and the presence of the thione moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

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